![molecular formula C16H17ClN2O4S B5123987 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5123987.png)
1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that regulates the flow of salt and water across epithelial membranes in various tissues, including the lungs, pancreas, and intestines. CFTR mutations cause cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapeutic agent for CF and other diseases that involve CFTR dysfunction.
Wirkmechanismus
1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172 binds to a specific site on the 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine protein and blocks chloride ion transport through the channel. The exact mechanism of inhibition is still not fully understood, but it is thought to involve the stabilization of a closed conformation of the this compound channel. 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172 has been shown to be a reversible inhibitor of this compound, meaning that its inhibitory effect can be reversed by removing the compound from the cells or by washing the cells with a this compound activator.
Biochemical and Physiological Effects
1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172 has been shown to have a number of biochemical and physiological effects beyond its inhibition of this compound. It has been reported to inhibit the activity of other ion channels, such as the calcium-activated chloride channel (CaCC) and the potassium channel KCNQ1. 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172 has also been shown to have anti-inflammatory effects in airway epithelial cells by reducing the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172 is a widely used tool for studying 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine function and regulation in vitro. Its advantages include its high potency and specificity for this compound inhibition, as well as its reversibility. However, 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172 has some limitations for lab experiments. It has been shown to have off-target effects on other ion channels, which can complicate data interpretation. In addition, 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172 may have different effects on this compound function in different cell types, which can make it difficult to compare results across studies.
Zukünftige Richtungen
For research on 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172 include:
1. Development of more potent and selective 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine inhibitors that can overcome the limitations of 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172.
2. Investigation of the long-term effects of this compound inhibition on epithelial function and health.
3. Exploration of the use of this compound inhibitors in combination with other drugs for the treatment of CF and other diseases.
4. Investigation of the effects of this compound inhibitors on this compound-independent ion channels and physiological processes.
Conclusion
This compound, or 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172, is a small molecule inhibitor of the this compound chloride ion channel. It has been extensively studied as a tool for investigating this compound function and regulation, as well as a potential therapeutic agent for CF and other diseases. 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172 has advantages and limitations for lab experiments, and future research directions include the development of more potent and selective this compound inhibitors and investigation of the long-term effects of this compound inhibition on epithelial function and health.
Synthesemethoden
1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172 was first synthesized by Robert Bridges and colleagues in 2001 using a multi-step process that involved the reaction of 4-chlorobenzyl chloride with sodium sulfite to yield 4-chlorobenzyl sulfonate. This intermediate was then reacted with 2-furoylpiperazine in the presence of potassium carbonate to produce 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172. The final product was purified by column chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172 has been widely used in scientific research to study the function and regulation of 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine. It has been shown to inhibit this compound-mediated chloride transport in various cell types, including airway epithelial cells, pancreatic duct cells, and intestinal epithelial cells. 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172 has also been used to investigate the role of this compound in other physiological processes, such as sweat gland function, smooth muscle contraction, and insulin secretion.
Eigenschaften
IUPAC Name |
[4-[(4-chlorophenyl)methylsulfonyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c17-14-5-3-13(4-6-14)12-24(21,22)19-9-7-18(8-10-19)16(20)15-2-1-11-23-15/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVGHNSSHPIUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(benzyloxy)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5123904.png)
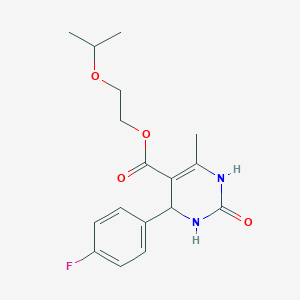
![[2-(diphenylhydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]methanesulfonic acid](/img/structure/B5123929.png)
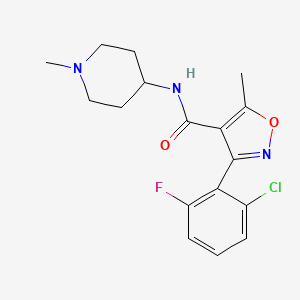
![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide](/img/structure/B5123936.png)
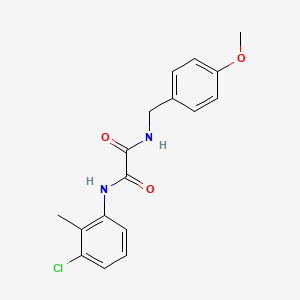
![4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B5123947.png)
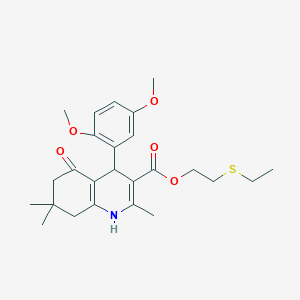
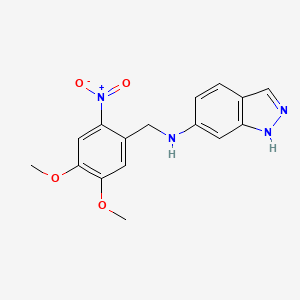
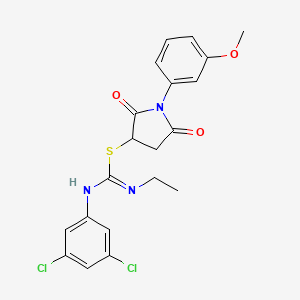
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5123978.png)
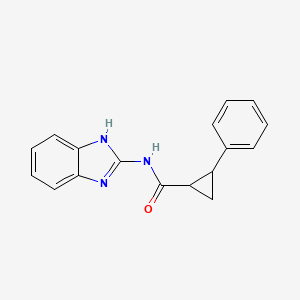
![2-amino-7-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5123996.png)
![1-[3-(2,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5124009.png)